molecular formula C16H26N4OS B5549751 N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Cat. No. B5549751
M. Wt: 322.5 g/mol
InChI Key: YAECGHJYCRULKM-UHFFFAOYSA-N
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Description

The synthesis and study of N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide derivatives have attracted considerable interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. These compounds belong to the broader class of thiadiazoles, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of such compounds often involves the reaction of piperidine-based derivatives with suitable precursors to form the thiadiazole ring. Abdel‐Aziz et al. (2009) described a method where 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide reacts with hydrazonoyl chlorides to afford 1,3-thiazole derivatives. Some synthesized compounds showed significant anti-arrhythmic activity, highlighting the potential of this chemical class in developing therapeutic agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is critical in determining their biological activity and chemical properties. Studies such as X-ray crystallography and conformational analysis are used to elucidate the 3D structure of the molecule. For instance, Plazzi et al. (1997) conducted a conformational analysis on thioperamide, a related compound, to understand its structural characteristics and potential as a template for designing new H3-receptor antagonists (Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997).

Scientific Research Applications

1. Neuroscience Research

  • WAY-100635 and its Variants in Neuroscience : WAY-100635, a compound structurally similar to N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, has been studied for its effects on serotonin-containing neurons. It acts as a potent and selective 5-HT1A receptor antagonist. This suggests applications in studying neurotransmitter dynamics and potential therapeutic roles in neuropsychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).

2. Antimicrobial and Antituberculosis Activity

  • Heterocyclic Compounds in Antimicrobial Applications : Compounds containing a 1,3,4-thiadiazole nucleus, similar to the queried compound, have demonstrated antimicrobial, antilipase, and antiurease activities. This highlights their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
  • GyrB Inhibitors in Tuberculosis Treatment : Analogues of this compound have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase. Such compounds could be significant in developing new antituberculosis drugs (Jeankumar et al., 2013).

3. Radiopharmaceutical Applications

  • Radiopharmaceutical Development : Compounds structurally related to the queried chemical have been utilized in the development of new molecular imaging probes, highlighting their potential in medical imaging and diagnostics (Ma, Kiesewetter, Lang, & Eckelman, 2003).

4. Antileishmanial and Antithrombotic Potential

  • Antileishmanial Activity : Piperazinyl-linked derivatives of 1,3,4-thiadiazoles, structurally related to the queried compound, have been synthesized and shown promising antileishmanial activity. This suggests potential applications in treating leishmaniasis (Tahghighi et al., 2011).
  • Antithrombotic Activity Studies : Some piperidine-based 1,3,4-thiadiazole derivatives have been studied for their anti-arrhythmic and antithrombotic activities, indicating potential applications in cardiovascular research (Kihara, Koganei, Hirose, Yamamoto, & Yoshimoto, 2001).

properties

IUPAC Name

N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c21-15(13-7-3-1-4-8-13)17-16-19-18-14(22-16)9-12-20-10-5-2-6-11-20/h13H,1-12H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECGHJYCRULKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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